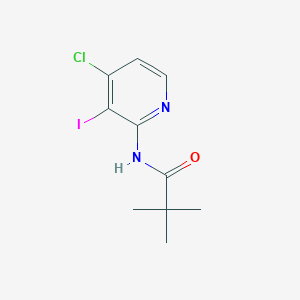

N-(4-chloro-3-iodopyridin-2-yl)pivalamide

Description

N-(4-Chloro-3-iodopyridin-2-yl)pivalamide (CAS: 898561-61-0) is a halogenated pyridine derivative with the molecular formula C₁₀H₁₂ClIN₂O and a molecular weight of 338.57 g/mol . The compound features a pivalamide group (2,2-dimethylpropanamide) attached to the pyridine ring at position 2, with chlorine and iodine substituents at positions 4 and 3, respectively. Key properties include:

- Storage: Requires protection from light and storage under inert atmosphere at 2–8°C .

- Safety: Classified with hazard statement H302 (harmful if swallowed) and precautionary measures (e.g., P280, P305+P351+P338) .

This compound is part of a broader class of pyridine-based molecules used in medicinal chemistry and drug development, particularly as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name |

N-(4-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIUSHNLFZWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640068 | |

| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-61-0 | |

| Record name | N-(4-Chloro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-iodopyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-iodopyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

N-(4-chloro-3-iodopyridin-2-yl)pivalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The chlorine and iodine atoms on the pyridine ring can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The pivalamide group provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Substitution Pattern and Molecular Properties

The following table compares N-(4-chloro-3-iodopyridin-2-yl)pivalamide with analogs differing in substituents, highlighting molecular weights, functional groups, and key structural variations:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 898561-61-0 | C₁₀H₁₂ClIN₂O | 338.57 | Cl (C4), I (C3), pivalamide (C2) |

| N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide | HB232 (Catalog) | C₁₁H₁₅IN₂O₂ | ~354.16 | OMe (C4), I (C3), pivalamide (C2) |

| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | 800402-05-5 | C₁₀H₁₁ClFIN₂O | 356.56 | Cl (C4), F (C5), I (C3) |

| N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide | 1346446-97-6 | C₁₁H₁₁ClIN₃O | 363.58 | Cl (C2), CN (C4), I (C6) |

| N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide | 1305324-60-0 | C₁₁H₁₁FIN₃O | 347.12 | CN (C4), F (C5), I (C3) |

Key Observations :

- Halogen vs. Methoxy : Replacing chlorine with methoxy (e.g., N-(3-iodo-4-methoxypyridin-2-yl)pivalamide) increases molecular weight slightly (~354 vs. 338.57) and introduces polar character .

- Cyano Groups: Cyano-substituted derivatives (e.g., 1346446-97-6) exhibit higher polarity and may influence binding affinity in target proteins .

Biological Activity

N-(4-chloro-3-iodopyridin-2-yl)pivalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClI₁N₂O |

| Molecular Weight | 273.57 g/mol |

| Density | 1.623 g/cm³ |

| Boiling Point | 402.6 °C at 760 mmHg |

| Melting Point | 157.9 - 158.1 °C |

| Flash Point | 197.3 °C |

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various biological assays.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. The mechanism of action involves the inhibition of specific kinases associated with tumor growth and proliferation.

Case Study: Inhibition of c-FMS and PDGFR Kinases

A study reported that compounds similar to this compound exhibited inhibitory effects on c-FMS (CSF-IR), c-KIT, and PDGFR kinases, which are crucial in cancer progression and metastasis. The inhibition of these pathways can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

The compound's biological activity can be attributed to its structural features that allow it to interact effectively with target proteins involved in cellular signaling pathways related to cancer.

- Kinase Inhibition : The presence of the chlorinated pyridine moiety enhances the compound's ability to bind to kinase domains.

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest at the G1 phase, leading to decreased cell proliferation.

- Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

These results indicate that the compound exhibits potent cytotoxic effects across different cancer types, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.